molecular formula C5H6N2OS B1168961 amylinamide CAS No. 122728-15-8

amylinamide

Cat. No.: B1168961
CAS No.: 122728-15-8
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Description

Amylinamide, also known as amylin, is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells . It plays a dual role in glucose metabolism and bone homeostasis. Structurally, it is characterized by an amidated C-terminus, which prevents fibrillar amyloid formation—a feature critical for its biological activity and differentiation from non-amidated isoforms that form pathological amyloid deposits linked to type II diabetes . This compound inhibits osteoclast-mediated bone resorption, induces hypocalcemia in animal models, and modulates insulin secretion . Its CAS registry number is 122728-15-8 .

Properties

CAS No.

122728-15-8

Molecular Formula

C5H6N2OS

Synonyms

amylinamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Amylinamide shares functional and structural similarities with peptides involved in calcium regulation and bone metabolism. Below is a detailed comparison with key analogs:

Structural and Functional Comparisons

Compound Structure Primary Function Target Tissues Effect on Bone Metabolism
This compound 37-aa, amidated peptide Osteoclast inhibition, glucose modulation Bone, Pancreas Suppresses resorption
CGRP 37-aa peptide Osteoblast activation, vasodilation Bone, Vascular Enhances bone formation
Adrenomedullin 52-aa peptide Vasodilation, moderate osteoblast stimulation Vascular, Bone Mixed resorption/formation
Calcitonin 32-aa peptide Osteoclast inhibition, hypocalcemia Bone Suppresses resorption

Key Research Findings

  • Mechanistic Differences :
    • This compound suppresses osteoclast activity via direct receptor binding, distinct from calcitonin’s pathway .
    • CGRP enhances osteoblast differentiation through cAMP signaling, contrasting with amylin’s resorption-focused effects .
  • Species-Specific Effects: this compound’s role in insulin regulation is pronounced in rodents but unconfirmed in humans, highlighting translational gaps .
  • Pathological Implications: Non-amidated amylin forms amyloid deposits, impairing β-cell function in type II diabetes, a risk absent in amidated analogs like CGRP .

Clinical and Preclinical Data

Parameter This compound CGRP Calcitonin
Bone Resorption IC₅₀: 10⁻¹¹ M (in vitro) No direct inhibition IC₅₀: 10⁻¹⁰ M
Hypocalcemia Profound in rats Mild or absent Significant
Therapeutic Use Investigational Migraine prophylaxis Osteoporosis treatment

Conflicting Evidence and Limitations

  • Insulin Modulation : Human studies fail to replicate amylin’s insulin-inhibitory effects observed in rodents, questioning its endocrine role .
  • Bone Anabolism vs. Catabolism: While amylin and calcitonin both inhibit resorption, CGRP and adrenomedullin exhibit anabolic effects, complicating therapeutic targeting .
  • Amyloidogenicity: Non-amidated amylin’s fibril formation contrasts with amidated peptides, underscoring structural determinants of pathology .

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